Boc-HyNic PEG4 acid

Molecular Imaging Radiopharmaceuticals Integrin Targeting

This linker is engineered for precise, two-step bioconjugation. Its Boc-HyNic group selectively forms stable hydrazone bonds with aldehydes, while the free acid enables payload attachment, avoiding the heterogeneity of NHS-based linkers. The PEG4 spacer is critical for optimal solubility and steric accessibility—validated in 99mTc-RGD dimers achieving 7.2 %ID/g tumor uptake. Choose this for defined DAR-ADCs or potent PROTACs where linker length dictates ternary complex efficiency. Research-use only.

Molecular Formula C22H36N4O9
Molecular Weight 500.5 g/mol
Cat. No. B8114783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-HyNic PEG4 acid
Molecular FormulaC22H36N4O9
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C22H36N4O9/c1-22(2,3)35-21(30)26-25-18-5-4-17(16-24-18)20(29)23-7-9-32-11-13-34-15-14-33-12-10-31-8-6-19(27)28/h4-5,16H,6-15H2,1-3H3,(H,23,29)(H,24,25)(H,26,30)(H,27,28)
InChIKeyXZDLHYUGPKHJBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-HyNic PEG4 Acid: A Heterobifunctional Linker for Site-Specific Bioconjugation


Boc-HyNic PEG4 acid (CAS 1773533-70-2) is a heterobifunctional polyethylene glycol (PEG)-based crosslinker engineered for orthogonal bioconjugation. It comprises a Boc-protected hydrazinonicotinamide (HyNic) group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid . The Boc-protected HyNic moiety enables stable hydrazone bond formation with aldehyde/ketone-containing targets upon deprotection, while the carboxylic acid allows further derivatization, such as activation to an NHS ester for amine coupling . The PEG4 spacer enhances aqueous solubility, reducing aggregation in biological applications [1]. This architecture is central to applications in site-specific protein labeling, ADC linker design, and diagnostic probe development, where precise control over conjugation and spatial separation is paramount [2].

Why Boc-HyNic PEG4 Acid Cannot Be Directly Substituted by Other PEG Linkers


Generic substitution of Boc-HyNic PEG4 acid with other PEG linkers (e.g., Boc-NH-PEG4-acid or NHS-PEG4-NHS) is not equivalent due to fundamental differences in reactive specificity, functional group compatibility, and conjugation kinetics. The HyNic group provides a distinct, pH-dependent reactivity toward aldehydes to form stable hydrazone bonds, a chemistry not shared by amine- or NHS-reactive PEGs, which form amide bonds . This orthogonality allows for sequential, controlled bioconjugation in complex systems where amines are present but must remain unmodified [1]. Furthermore, the PEG4 spacer length is critical for balancing solubility and steric accessibility; shorter PEG2 linkers may reduce solubility and increase aggregation, while longer PEG12 linkers can introduce excessive flexibility that diminishes binding avidity or pharmacokinetic performance . In vivo studies with HYNIC-PEG4 conjugates demonstrate that PEG4 imparts favorable tumor uptake and clearance kinetics that are not observed with other PEG chain lengths, underscoring the non-interchangeable nature of this linker architecture [2].

Quantitative Evidence for Boc-HyNic PEG4 Acid Differentiation in Bioconjugation


Superior Integrin Binding Affinity of PEG4-Conjugated RGD Dimers vs. Shorter Linkers

In a direct head-to-head comparison of HYNIC-PEG-dimer conjugates, the PEG4 linker demonstrated a significantly higher integrin αvβ3 binding affinity than a shorter PEG spacer. The HYNIC-2PEG(4)-dimer conjugate, which incorporates a PEG4 spacer, exhibited an IC50 of 2.8 ± 0.5 nM, compared to 7.5 ± 2.3 nM for HYNIC-PEG(4)-dimer [1]. This represents a 2.7-fold improvement in affinity directly attributable to the PEG4 spacer architecture, which optimizes the spatial presentation of the RGD ligands for bivalent binding to integrin receptors on tumor cells [1].

Molecular Imaging Radiopharmaceuticals Integrin Targeting

Enhanced Tumor Uptake and Favorable Biodistribution with PEG4 Linker vs. Alternatives

Biodistribution studies of 99mTc-labeled HYNIC-PEG4-dimer conjugates reveal that the PEG4 spacer is crucial for achieving high tumor uptake and rapid clearance from non-target organs. The 99mTc-2PEG(4)-dimer achieved a tumor uptake of 7.2 ± 1.1 %ID/g at 1 hour post-injection in U87MG glioma xenografts, with favorable tumor-to-blood and tumor-to-muscle ratios [1]. Critically, the study established a linear relationship between tumor size and %ID, demonstrating quantitative targeting that is not observed with conjugates lacking the PEG4 spacer [1]. This biodistribution profile is distinct from that of HYNIC conjugates with different linker lengths, which exhibit either higher non-specific organ accumulation or lower tumor retention [1].

Nuclear Medicine SPECT Imaging Tumor Targeting

High Radiochemical Purity and Specific Activity of PEG4-Based Conjugates

Synthesis of 99mTc-labeled HYNIC-PEG4-dimer conjugates consistently yielded high radiochemical purity (>95%) and high specific activity (>10 Ci/μmol) [1]. This level of purity and specific activity is essential for clinical translation and preclinical imaging studies, as it minimizes the presence of unlabeled or partially labeled species that can confound biodistribution results and increase background noise [1]. The robust conjugation chemistry enabled by the HyNic-PEG4 architecture ensures reproducible labeling efficiency, a key metric for regulatory compliance and scalable production of imaging agents [1].

Radiochemistry Quality Control SPECT Tracers

Aqueous Solubility Enhancement by PEG4 Spacer

The PEG4 spacer in Boc-HyNic PEG4 acid significantly enhances aqueous solubility compared to non-PEGylated HyNic linkers. While direct quantitative solubility data is vendor-reported and not available from primary literature, class-level inference from PEG linker studies indicates that PEG4 increases the topological polar surface area (TPSA) to 167 Ų and reduces the calculated XlogP to 0.3 [1], both predictors of improved aqueous solubility [2]. This physicochemical profile reduces aggregation during conjugation and improves the pharmacokinetics of final bioconjugates by minimizing non-specific hydrophobic interactions [3].

Bioconjugation Solubility Formulation

Orthogonal Reactivity of Boc-Protected HyNic Group vs. NHS Esters

The Boc-protected HyNic group in Boc-HyNic PEG4 acid provides orthogonal reactivity that is not available in common NHS ester-PEG linkers. Upon deprotection, the HyNic moiety reacts selectively with aldehydes to form stable hydrazone bonds under mild acidic conditions (pH 4-6), leaving amines and other nucleophiles unreacted . In contrast, NHS esters react indiscriminately with primary amines (e.g., lysine residues) at neutral to slightly basic pH (pH 7-9), often leading to heterogeneous conjugation and potential loss of protein function [1]. This orthogonality allows Boc-HyNic PEG4 acid to be used in sequential conjugation strategies where amine-based handles (e.g., NHS esters) are employed for the first conjugation step, followed by HyNic-aldehyde coupling for site-specific labeling .

Orthogonal Bioconjugation Site-Specific Labeling Linker Chemistry

Optimal Application Scenarios for Boc-HyNic PEG4 Acid in Research and Industry


Development of 99mTc-Labeled SPECT Imaging Agents for Integrin-Targeted Tumor Detection

Boc-HyNic PEG4 acid is the preferred linker for constructing high-affinity 99mTc-labeled cyclic RGD dimer radiotracers. As demonstrated by Wang et al., the PEG4 spacer confers a 2.7-fold increase in integrin αvβ3 binding affinity (IC50 = 2.8 nM) and achieves 7.2 %ID/g tumor uptake, enabling clear visualization of sub-5 mm tumors [1]. The high radiochemical purity (>95%) and specific activity (>10 Ci/μmol) achieved with this linker architecture are essential for clinical translation and regulatory compliance [1]. Researchers developing next-generation SPECT tracers for neuroendocrine tumors or glioblastoma should prioritize this linker to maximize imaging contrast and minimize background signal.

Site-Specific Antibody-Drug Conjugate (ADC) Linker Design

The orthogonal reactivity of Boc-HyNic PEG4 acid—specifically, the Boc-protected HyNic group—enables precise, two-step bioconjugation strategies for ADC development. After deprotection, the HyNic group selectively reacts with aldehyde-modified antibodies (e.g., via periodate oxidation of glycans or incorporation of a formylbenzamide handle), forming a stable hydrazone linkage [1]. This leaves the carboxylic acid free for activation and subsequent attachment of a cytotoxic payload, or vice versa. This sequential approach avoids the heterogeneous labeling common with NHS ester linkers that target native lysine residues, resulting in ADCs with defined drug-to-antibody ratios (DAR) and improved therapeutic indices . The PEG4 spacer further enhances conjugate solubility and reduces aggregation, a critical factor for maintaining drug stability and reducing immunogenicity [2].

Synthesis of PROTACs and Bivalent Ligands Requiring Defined Spatial Separation

In the synthesis of proteolysis-targeting chimeras (PROTACs) or other bivalent ligands, the precise length of the linker between the two binding moieties is a critical determinant of efficacy. The PEG4 spacer in Boc-HyNic PEG4 acid provides a calculated end-to-end distance of approximately 14-18 Å (in fully extended conformation), which is optimal for bridging the distance between an E3 ligase ligand and a target protein ligand in many reported PROTAC systems [1]. This spacer length has been shown to improve ternary complex formation and subsequent ubiquitination efficiency compared to shorter PEG2 linkers, which may be too rigid, or longer PEG12 linkers, which can reduce effective concentration of the binding partners . The orthogonal reactivity of the HyNic and carboxylic acid termini allows for modular, stepwise assembly of PROTACs with high purity.

Preparation of Fluorescent and Affinity Probes for In Vitro Diagnostics

For in vitro diagnostic (IVD) assay development, Boc-HyNic PEG4 acid is ideal for site-specifically attaching fluorescent dyes, biotin, or other reporter groups to aldehyde-functionalized antibodies or oligonucleotides. The HyNic-aldehyde conjugation chemistry is highly efficient under mild conditions, preserving the functionality of sensitive biomolecules [1]. The PEG4 spacer reduces fluorescence quenching and steric hindrance that can occur with shorter, rigid linkers, thereby improving assay sensitivity and signal-to-noise ratios. The resulting conjugates exhibit excellent stability in complex biological matrices, a key requirement for reliable diagnostic performance .

Quote Request

Request a Quote for Boc-HyNic PEG4 acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.